Direct Blue 98 free acid
Description
Direct Blue 98 free acid is a synthetic dye belonging to the direct dye class, commonly used in textile industries for coloring cellulose-based fibers like cotton. These dyes typically exhibit high molecular weights and sulfonic acid groups for water solubility. Notably, the term "free acid" in its name suggests the presence of ionizable acidic groups (e.g., sulfonic or carboxylic acid) that remain protonated in its pure form .
Properties
CAS No. |
753385-40-9 |
|---|---|
Molecular Formula |
C38H27N5O13S3 |
Molecular Weight |
857.8 g/mol |
IUPAC Name |
7-[[4-[4-[(6-anilino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-3-hydroxyphenyl]-2-hydroxyphenyl]diazenyl]-8-hydroxynaphthalene-1,6-disulfonic acid |
InChI |
InChI=1S/C38H27N5O13S3/c44-29-16-20(9-13-27(29)40-42-35-33(59(54,55)56)19-23-15-25(11-12-26(23)37(35)46)39-24-6-2-1-3-7-24)21-10-14-28(30(45)17-21)41-43-36-32(58(51,52)53)18-22-5-4-8-31(57(48,49)50)34(22)38(36)47/h1-19,39,44-47H,(H,48,49,50)(H,51,52,53)(H,54,55,56) |
InChI Key |
HKRMSBZMWUCAKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C(C=C7C=CC=C(C7=C6O)S(=O)(=O)O)S(=O)(=O)O)O)O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Diazotization of Aromatic Amines
- Starting materials: Primary aromatic amines are dissolved in acidic aqueous media.
- Reagents: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) are used to generate diazonium salts at low temperatures (0–5 °C) to maintain stability.
- Process: The aromatic amine is diazotized by adding sodium nitrite solution slowly to the acidified amine solution under controlled temperature, forming the diazonium salt intermediate.
Coupling Reaction
- Coupling components: Typically, naphthol derivatives such as 8-hydroxynaphthalene-1,6-disulfonic acid or 4-hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid are used.
- Conditions: The diazonium salt is coupled with the coupling component under alkaline conditions (pH ~8-10) to form the azo dye.
- Temperature: The reaction is generally carried out at low to moderate temperatures (0–25 °C) to control the reaction rate and avoid side reactions.
Post-Coupling Treatment and Purification
- Refining: The crude dye mixture undergoes multiple refining steps involving pH adjustments (often acidic, pH 0.8–1.0) and washing to remove impurities and secondary dyestuffs.
- Separation: Solid-liquid separation techniques such as filtration and centrifugation are used to isolate the dye.
- Drying: The purified dye cake is dried under controlled temperature (e.g., 120–125 °C under vacuum) to obtain the free acid powder form.
Specific Industrial Method (Example from Patent Literature)
A detailed industrial preparation method for a structurally related dye (Acid Blue 260) provides insight into analogous processes for Direct Blue 98:
| Step | Description | Conditions/Details |
|---|---|---|
| (a) Dissolution | Bromamine acid and 2,4,6-trimethylaniline dissolved in water | 90–95 °C, stirring |
| (b) Catalyst preparation | Cuprous chloride and 30% HCl in water | 40–42 °C |
| (c) Condensation reaction | Sodium bicarbonate added, followed by low-carbon alcohol and tributyl phosphate catalyst | 60–65 °C, 5 hours, TLC monitoring |
| (d) Removal of secondary dyestuff | Solid-liquid separation at 60–65 °C | Filtration |
| (e-g) Multiple refining steps | pH adjusted to 0.8–1.0 with 30% HCl, repeated washing | 70–75 °C, stirring |
| (h) Priming reaction | Addition of 98% sulfuric acid and N-methylol chlor(o)acetamide | 15–20 °C, 7 hours |
| (i-k) Neutralization and final refining | pH adjusted to 6.5–7.0 with soda ash, addition of Repone K for precipitation | Room temperature |
| (l) Drying and pulverizing | Vacuum drying and milling | 120–125 °C |
This method achieves high yield and purity, which can be adapted for Direct Blue 98 synthesis with appropriate raw materials.
Chemical Reaction Analysis
| Reaction Stage | Reagents | Conditions | Purpose |
|---|---|---|---|
| Diazotization | Aromatic amine, NaNO2, HCl | 0–5 °C | Formation of diazonium salt |
| Coupling | Diazonium salt, naphthol derivative | Alkaline pH, 0–25 °C | Formation of azo dye linkage |
| Refining | Acidic wash (HCl), base neutralization (soda ash) | 60–75 °C | Removal of impurities, pH adjustment |
| Drying | Vacuum drying | 120–125 °C | Obtain free acid powder |
Research Findings and Industrial Considerations
- Yield and Purity: Industrial processes optimize temperature, pH, and catalyst use to maximize yield (up to ~480 kg dye per kilomol of bromamine acid) and purity, minimizing secondary dyestuffs.
- Catalysts: Cuprous chloride and tributyl phosphate are effective catalysts in condensation steps.
- pH Control: Critical for dye precipitation and purification; multiple acid washings at pH 0.8–1.0 followed by neutralization to pH 6.5–7.0 ensure dye quality.
- Drying: Vacuum drying at controlled temperatures prevents dye degradation and ensures powder stability.
- Substitution Reactions: In some processes, methoxy groups on precursors are replaced by hydroxyl groups to modify dye properties.
Summary Table of Preparation Steps for Direct Blue 98 Free Acid
| Step No. | Process Stage | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Diazotization | Aromatic amine, NaNO2, HCl | 0–5 °C, acidic | Diazonium salt formation |
| 2 | Coupling | Diazonium salt, naphthol derivative | Alkaline pH, 0–25 °C | Azo dye formation |
| 3 | Initial purification | Acidic wash (HCl) | 60–75 °C, pH 0.8–1.0 | Removal of impurities |
| 4 | Secondary purification | Repeated acid wash | 60–75 °C, pH 0.8–1.0 | Further purification |
| 5 | Neutralization | Soda ash (Na2CO3) | pH 6.5–7.0 | Dye stabilization |
| 6 | Drying | Vacuum drying | 120–125 °C | Free acid powder obtained |
| 7 | Final adjustment | Color intensity tuning | Variable | Product quality control |
Chemical Reactions Analysis
Types of Reactions: Direct Blue 98 free acid undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can break down the azo bonds in the dye, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Strong nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products Formed:
Oxidation: Various oxidation products, including quinones and other aromatic compounds.
Reduction: Aromatic amines and other reduced derivatives.
Substitution: Substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Textile Industry
Direct Blue 98 free acid is predominantly used in the textile industry due to its excellent dyeing properties. It can be applied to a variety of fabrics, including cotton, wool, and silk. The dye binds effectively to cellulose fibers through hydrogen bonding and van der Waals interactions, resulting in vibrant and long-lasting colors.
| Fabric Type | Application Method | Properties |
|---|---|---|
| Cotton | Exhaust dyeing | High wash fastness |
| Wool | Exhaust dyeing | Excellent light fastness |
| Silk | Exhaust dyeing | Bright coloration |
Biological Applications
In biological research, this compound serves as a vital tool for staining techniques, particularly in histology and cytology. Its ability to bind to cellular components allows for effective visualization under a microscope.
- Histological Staining : Utilized in tissue samples to highlight specific structures.
- Cytological Staining : Employed in cell samples to differentiate between various cell types.
Analytical Chemistry
The compound is also utilized as a pH indicator and in various analytical techniques. Its colorimetric properties allow it to be used in titrations and other chemical analyses where visual changes are critical.
Medical Research
Emerging studies are investigating the potential of this compound in drug delivery systems and as a diagnostic tool. Its properties may facilitate targeted delivery of therapeutic agents or act as a contrast agent in imaging techniques.
Environmental Studies
Research has shown that synthetic dyes like Direct Blue 98 can have environmental impacts, particularly concerning aquatic ecosystems when they enter wastewater streams. Studies are being conducted to assess the biodegradability of such dyes and their effects on aquatic life.
Case Study 1: Textile Dyeing Efficiency
A study conducted on the dyeing efficiency of this compound compared to other direct dyes revealed that it provided superior color yield and wash fastness on cotton substrates. The results indicated that the dye's solubility and binding affinity contributed significantly to its performance.
Case Study 2: Biological Staining
In histological applications, Direct Blue 98 was tested against traditional stains for its efficacy in visualizing cellular structures. The findings demonstrated that it offered clearer differentiation between cellular components, enhancing diagnostic accuracy.
Mechanism of Action
The mechanism of action of Direct Blue 98 free acid involves its interaction with various molecular targets. The dye molecules bind to specific sites on the substrate, such as cellulose fibers in textiles, through hydrogen bonding and van der Waals forces. This binding results in the coloration of the substrate. In biological applications, the dye can interact with cellular components, allowing for visualization under a microscope .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acid Blue 9
Acid Blue 9 (C37H34N2O9S3·Na), a triphenylmethane dye, shares functional similarities with Direct Blue 98 free acid as both are sulfonated anionic dyes. However, their structural backbones differ significantly:
- Structural Differences : Acid Blue 9 is a triphenylmethane derivative with three sulfonate groups, whereas Direct Blue 98 likely features an azo (-N=N-) backbone typical of direct dyes.
- Applications : Acid Blue 9 is primarily used in cosmetics and food coloring, while Direct Blue 98 targets textile dyeing due to its cellulose-specific binding.
Table 1: Acid Blue 9 vs. This compound
| Property | Acid Blue 9 | This compound |
|---|---|---|
| Chemical Class | Triphenylmethane | Azo dye (presumed) |
| Solubility | Water-soluble (sulfonates) | Water-soluble (free acid) |
| Primary Use | Cosmetics, food | Textiles (cellulose) |
| Safety Concerns | Eye/skin irritation | Potential sensitization |
| Key Functional Groups | Sulfonates | Sulfonic/carboxylic acids |
3-Chloro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (Compound 98)
This β-lactam derivative () is structurally unrelated to Direct Blue 98 but shares the numerical identifier "98." While it is pharmacologically relevant as a combretastatin analog, its functional and industrial roles diverge entirely from direct dyes. This highlights the importance of nomenclature clarity in chemical databases .
Comparison with Functionally Similar Compounds
Direct Red 28 (Congo Red)
Both Congo Red and Direct Blue 98 bind cellulose via planar molecular structures and sulfonate groups. However, Congo Red is noted for amyloid fibril detection in histochemistry, whereas Direct Blue 98’s applications are industrial.
Table 2: Functional Comparison of Direct Dyes
| Property | This compound | Congo Red (Direct Red 28) |
|---|---|---|
| Chromophore | Azo | Azo |
| Cellulose Affinity | High | High |
| Secondary Applications | Textile dyeing | Biomedical staining |
| Stability in Acid | Likely stable | Degrades in strong acid |
Limitations and Contradictions in Evidence
- Safety Data Gaps : Direct Blue 98’s toxicological profile is absent in the provided sources, necessitating caution in extrapolating from Acid Blue 9 .
- Functional Overlap : While direct dyes share cellulose affinity, their photostability, wash-fastness, and environmental persistence may vary significantly.
Q & A
Q. What frameworks guide the integration of computational and experimental data for Direct Blue 98 free acid research?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with experimental binding assays to validate dye-protein interactions. Use cheminformatics tools (e.g., ChemAxon) to predict logP or pKa values. Cross-validate computational predictions with experimental results via Bland-Altman plots .
Ethical and Compliance Considerations
Q. How should researchers address discrepancies between newly generated data and published literature on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
